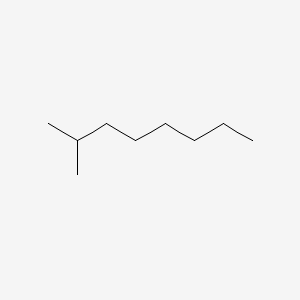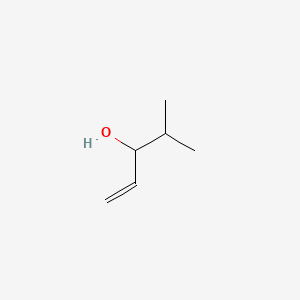
Octahydro-1H-indole
描述
作用机制
Target of Action
Octahydro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to influence a variety of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain viral replication pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular changes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-indole can be achieved through several methods. One common approach involves the hydrogenation of indole under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. Another method includes the ring-opening and re-closing of cyclohexyl aziridine with dialkylmalonate, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: Octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Octahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
相似化合物的比较
Indoline: A partially hydrogenated derivative of indole.
Hexahydroindole: Another saturated derivative with a similar structure.
Perhydroindole: Another name for Octahydro-1H-indole.
Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its partially hydrogenated counterparts. This makes it a valuable compound in various synthetic and research applications .
属性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871070 | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-14-8, 1193-68-6 | |
| Record name | Octahydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octahydro-1H-indole?
A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.
Q2: How can the stereochemical purity of this compound-2-carboxylic acid and related compounds be determined?
A2: High-performance liquid chromatography (HPLC) methods, employing both chiral and non-chiral RP-columns, have been developed and validated to identify stereoisomers and assess the stereochemical purity of this compound-2-carboxylic acid and related compounds like trandolapril. [, ]
Q3: What are the common starting materials for synthesizing this compound-2-carboxylic acid?
A3: Several synthetic routes exist, with common starting materials including cyclohexene and chloramines-T [], 3-chlorine-2-amino-propionic acid methyl ester hydrochloride [], and (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol. []
Q4: How is the (2S, 3aR, 7aS) enantiomer of this compound-2-carboxylic acid obtained?
A4: The desired (2S, 3aR, 7aS) enantiomer, a key intermediate for trandolapril synthesis, can be obtained through optical resolution of the racemic mixture using methods like reacting with (-)-dibenzoyl-L-tartaric acid monohydrate. []
Q5: What is a key challenge in the synthesis of this compound derivatives?
A5: The presence of three chiral centers in the this compound structure presents a significant challenge in synthesizing specific diastereomers. Precise control over stereochemistry is crucial for achieving the desired biological activity. [, ]
Q6: Can you elaborate on the use of this compound in synthesizing perindopril?
A6: this compound-2-carboxylic acid serves as a crucial starting material for synthesizing perindopril, another ACE inhibitor. The synthesis involves reacting the acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. [, ] Different synthetic strategies utilize various protecting groups and reaction conditions to achieve optimal yields and purity. [, , , ]
Q7: Beyond ACE inhibitors, are there other applications of this compound derivatives?
A7: Yes, research suggests potential applications in treating lysosomal storage diseases. For instance, chain-branched polyhydroxylated octahydro-1H-indoles have shown promise as glycosidase inhibitors, offering potential as therapeutic agents for these diseases. []
Q8: Have spiroheterocyclic compounds incorporating this compound been synthesized, and what are their potential applications?
A8: Yes, novel spiroheterocycles containing this compound moieties have been successfully synthesized via 1,3-dipolar cycloaddition reactions. These compounds, particularly di-spirooxindole analogs, demonstrate promising anticancer activity against various cancer cell lines in vitro. [, ]
Q9: How do ACE inhibitors like trandolapril exert their antihypertensive effects?
A9: Trandolapril, after metabolization to its active form, inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure. [, ]
Q10: Are there any known differences in the pharmacological profiles of ACE inhibitors containing this compound?
A10: Research indicates that certain ACE inhibitors like DU-1777, containing an this compound moiety, might exert their antihypertensive effects partially through mechanisms beyond ACE inhibition. Studies suggest a possible involvement of ATP-dependent K+ channels, though further investigation is necessary. [, ]
Q11: Can you explain the significance of enantioselectivity in the synthesis of ACE inhibitors?
A11: Enantioselectivity is crucial as different enantiomers of this compound-2-carboxylic acid can lead to ACE inhibitors with varying potencies and pharmacological profiles. Controlling the stereochemistry during synthesis is essential for developing safe and effective medications. [] For example, an unexpected inversion of enantioselectivity was observed in a copper-catalyzed intramolecular aryl C–N coupling reaction, highlighting the importance of understanding reaction mechanisms and additive effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















